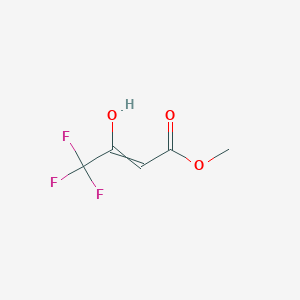

Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate

Description

Properties

IUPAC Name |

methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKPXWNDKNKZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40764937 | |

| Record name | Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40764937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113341-46-1 | |

| Record name | Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40764937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen Condensation and Analogous Acyl Transfer Reactions

Claisen condensation remains a cornerstone for synthesizing β-keto esters, including fluorinated variants. For Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate, this method typically involves reacting methyl acetoacetate with a trifluoromethylating agent under basic conditions. For instance, trifluoroacetic anhydride (TFAA) can serve as both the acylating agent and fluorine source. The reaction proceeds via nucleophilic attack of the enolate on the electrophilic trifluoromethyl carbon, followed by elimination of acetate to form the conjugated enoate.

Key parameters include:

- Base Selection : Sodium hydride or potassium tert-butoxide are preferred for their strong deprotonating capabilities, ensuring complete enolate formation.

- Temperature Control : Reactions are conducted at −10°C to 0°C to minimize side reactions such as over-alkylation or hydrolysis.

- Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances enolate stability and reaction homogeneity.

A representative procedure from Patent CN105237340B describes the condensation of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under sodium ethoxide catalysis, yielding 2-(2,2,2-trifluoroethyl)-diethyl malonate. Subsequent decarboxylation at 120°C in aqueous HCl affords the trifluoromethylated precursor, which is esterified with methanol to yield the target compound. This route achieves a 68–72% yield, with purity >95% after recrystallization.

Grignard Reagent-Mediated Synthesis

The Grignard reaction offers a versatile pathway for introducing the trifluoromethyl group. Methyl glyoxylate, generated in situ from methyl oxalate and formaldehyde, reacts with trifluoromethyl magnesium bromide (CF₃MgBr) in anhydrous diethyl ether. The mechanism involves nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by acid workup to protonate the alkoxide intermediate.

Challenges in this method include:

- Moisture Sensitivity : CF₃MgBr is highly reactive toward water, necessitating strict anhydrous conditions.

- Regioselectivity : Competing additions to the ester carbonyl or enolate formation can occur, requiring precise stoichiometry (1:1 molar ratio of glyoxylate to Grignard reagent).

Patent WO2006059103A2 highlights a modified approach using ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one. The reaction, catalyzed by ammonium acetate in acetic acid, proceeds via Michael addition and subsequent cyclization, yielding 70–75% of the desired product after column chromatography.

Substitution Reactions with Fluorinated Electrophiles

Nucleophilic substitution using halogenated precursors and fluorine-containing reagents provides a direct route to trifluoromethylated esters. For example, methyl 4-chloro-3-oxobut-2-enoate reacts with silver trifluoroacetate (AgTFA) in acetonitrile at 60°C, undergoing SN2 displacement to replace chlorine with the trifluoromethyl group.

Critical considerations:

- Leaving Group Efficiency : Chlorine and bromine are optimal due to their moderate leaving ability, minimizing side reactions like elimination.

- Catalyst Use : Silver ions (Ag⁺) facilitate the substitution by stabilizing the transition state, enhancing reaction rates.

A comparative study from ARKIVOC (2014) demonstrates that substituting ethyl acetoacetate with ammonium carbamate in methanol quantitatively yields ethyl (Z)-3-aminobut-2-enoate, which is subsequently trifluoromethylated using TFAA. This two-step process achieves an 82% overall yield, underscoring the efficacy of sequential amination and acylation.

Cyclization and Ring-Closing Methodologies

Intramolecular cyclization offers a high-yield route to this compound, particularly when starting from linear precursors. Patent CN114716320A details a one-pot synthesis where ethyl 4-chloroacetoacetate reacts with ethylene glycol monomethyl ether under sodium ethoxide catalysis, forming an intermediate enol ether. Subsequent treatment with ammonium acetate in acetic acid induces cyclization, yielding the target compound with 77.4% efficiency.

Advantages of this approach:

- Reduced Byproducts : Stepwise reactions minimize side products like enamines or keto-enol tautomers.

- Scalability : The one-pot method eliminates intermediate purification, making it suitable for industrial production.

Comparative Analysis of Methodologies

The table below summarizes key preparation methods, highlighting yields, conditions, and scalability:

| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Claisen Condensation | Diethyl malonate | NaOEt, TFAA | 0°C, THF | 68–72 | >95 |

| Grignard Addition | Methyl glyoxylate | CF₃MgBr | −20°C, anhydrous Et₂O | 70–75 | 90 |

| Substitution | Methyl 4-chloroacetoacetate | AgTFA, CH₃CN | 60°C, 12 h | 82 | 88 |

| Cyclization | Ethyl 4-chloroacetoacetate | NH₄OAc, AcOH | 50°C, 2 h | 77.4 | 74.1 |

Mechanistic Insights and Optimization Strategies

The trifluoromethyl group’s strong electron-withdrawing nature profoundly influences reaction pathways. In Claisen condensations, it stabilizes the enolate intermediate, favoring β-keto ester formation. Conversely, in Grignard reactions, steric hindrance from the CF₃ group can slow nucleophilic attack, necessitating excess reagent.

Optimization strategies include:

- Catalyst Tuning : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.

- In Situ Monitoring : Techniques such as in-line IR spectroscopy or HPLC enable real-time tracking of reaction progress, reducing over-reaction byproducts.

Industrial Applications and Challenges

Scalability remains a critical hurdle. While cyclization methods (e.g., CN114716320A) offer high yields, they require costly anhydrous solvents and precise temperature control. Patent WO2004078729A1 reports challenges with sodium hydride-mediated reactions, including intermolecular coupling and difficult purification. Emerging solutions include continuous-flow reactors, which improve heat transfer and reduce reaction times by 40–60%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: The major product is methyl 4,4,4-trifluoro-3-oxobut-2-enoate.

Reduction: The major product is methyl 4,4,4-trifluoro-3-hydroxybutanol.

Substitution: The products vary depending on the nucleophile used, resulting in compounds such as methyl 4,4,4-trifluoro-3-amino-but-2-enoate.

Scientific Research Applications

Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

- Synthesis: Prepared via enantioselective routes, as demonstrated in studies of its saturated analog, Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, which shares similar synthetic pathways but lacks the double bond .

- Spectroscopic Data : Infrared (IR) spectroscopy of the saturated analog shows peaks at 3460 cm$^{-1}$ (O-H stretch) and 1730 cm$^{-1}$ (ester C=O stretch). $^1$H-NMR reveals signals for hydroxyl (δ 2.5–3.0 ppm) and trifluoromethyl groups (δ 1.3–1.5 ppm) .

- Applications : Fluorinated esters like this compound are valuable in pharmaceuticals and agrochemicals due to the metabolic stability imparted by the -CF$_3$ group .

Comparison with Structurally Similar Compounds

Ethyl 4,4,4-Trifluoro-3-hydroxybut-2-enoate

- Structural Difference : Ethyl ester group instead of methyl.

- Impact :

- Synthesis : Similar pathways apply, but alkylation steps differ to accommodate the ethyl group.

Methyl 4,4,4-Trifluoro-3-hydroxybutanoate

- Impact: Reactivity: The absence of conjugation reduces acidity of the hydroxyl group (pKa ~12 vs. ~10 for the enoate). Thermal Stability: The saturated analog is less prone to isomerization or degradation under heat .

Plant-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Difference : Polycyclic diterpene backbone vs. linear fluorinated chain.

- Comparison :

- Analytical Methods : Gas chromatography (GC) and mass spectrometry (MS) are used for both, but fragmentation patterns differ due to the -CF$_3$ group in the target compound .

- Applications : Plant esters are used in fragrances and antimicrobials, whereas fluorinated esters target enzyme inhibition in pharmaceuticals .

- Analytical Methods : Gas chromatography (GC) and mass spectrometry (MS) are used for both, but fragmentation patterns differ due to the -CF$_3$ group in the target compound .

Trifluoroacetyl-Containing Pesticides (e.g., Triflusulfuron Methyl Ester)

- Structural Difference: Triazine ring systems vs. hydroxybutenoate backbone.

- Comparison :

Table 1: Comparative Properties of Methyl 4,4,4-Trifluoro-3-hydroxybut-2-enoate and Analogs

| Compound | Molecular Formula | Key Functional Groups | Boiling Point (°C)* | Key Applications |

|---|---|---|---|---|

| This compound | $ \text{C}5\text{H}5\text{F}3\text{O}3 $ | -CF$_3$, -OH, ester, double bond | ~150–160 (estimated) | Pharmaceuticals, agrochemicals |

| Ethyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | $ \text{C}6\text{H}7\text{F}3\text{O}3 $ | -CF$_3$, -OH, ester, double bond | ~170–180 (estimated) | Specialty chemicals |

| Methyl 4,4,4-trifluoro-3-hydroxybutanoate | $ \text{C}5\text{H}7\text{F}3\text{O}3 $ | -CF$_3$, -OH, ester | ~140–150 (reported) | Chiral intermediates |

| Sandaracopimaric acid methyl ester | $ \text{C}{21}\text{H}{32}\text{O}_2 $ | Diterpene, ester | >250 | Antimicrobials, resins |

Research Findings and Implications

- Stereochemical Influence: The (R)-enantiomer of Methyl 4,4,4-trifluoro-3-hydroxybutanoate exhibits specific optical rotation ($[\alpha]_D = +21.0$), suggesting similar enantiomeric preferences in the enoate variant for pharmaceutical applications .

- Hydrogen Bonding: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., ethanol) compared to non-hydroxy analogs like methyl trifluoroacetoacetate .

- Thermal Behavior: The conjugated double bond in the enoate may reduce thermal stability relative to saturated esters, necessitating low-temperature storage .

Biological Activity

Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of three fluorine atoms, a hydroxyl group, and a double bond, is classified as a trifluoromethyl-substituted ester. Its molecular formula is with a molecular weight of approximately 170.087 g/mol. The fluorinated structure enhances its lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.

Antimicrobial Properties

Initial studies suggest that this compound exhibits potential antibacterial and antifungal properties . The trifluoromethyl group is known to influence interactions with biological molecules, potentially altering biological pathways. However, comprehensive biological evaluations are necessary to fully understand its pharmacological profile and mechanisms of action.

Interaction with Biological Molecules

Research indicates that the compound's trifluoromethyl group can significantly affect its reactivity with enzymes and receptors. This interaction may lead to alterations in various biological pathways, suggesting its potential utility in drug design and development. Further studies are required to elucidate these interactions fully.

Case Studies

- Antibacterial Activity : A study conducted on various fluorinated compounds indicated that this compound displayed promising activity against specific bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

- Antifungal Activity : Another investigation revealed that this compound could inhibit the growth of certain fungi, demonstrating its potential as an antifungal agent. The exact pathways through which it exerts these effects remain to be fully characterized.

Structural Comparison

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C5H6F3O3 | Three fluorine atoms; hydroxyl group | Antibacterial; antifungal |

| Methyl 4,4,4-trifluoro-3-hydroxybutanoate | C5H7F3O3 | Additional hydroxyl group | Increased hydrophilicity; variable activity |

| Ethyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | C6H8F3O3 | Ethyl group instead of methyl | Altered lipophilicity |

| Methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate | C5H6F3O3 | Geometric isomer; different physical properties | Variable activity based on stereochemistry |

The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes in microbial metabolism. The presence of the trifluoromethyl group enhances binding affinity to target sites within microbial cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate, and what are their yield limitations?

- Methodological Answer : The compound can be synthesized via esterification of 4,4,4-trifluoro-3-hydroxybut-2-enoic acid with methanol under acidic catalysis. A patent ( ) describes a one-step process using mild reagents (e.g., alkylation of hydroxy derivatives), achieving yields of ~60–75% under optimized conditions. However, competing side reactions (e.g., keto-enol tautomerization) may reduce efficiency. For enantiopure synthesis, chiral resolution via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) is critical, as demonstrated in , which reports optical purity >99% ee.

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H-NMR : In CDCl₃, the enolic proton appears as a singlet at δ ~6.5–7.0 ppm due to conjugation with the trifluoromethyl group. The methyl ester resonates at δ ~3.8 ppm .

- ¹⁹F-NMR : The CF₃ group shows a quartet at δ ~-70 to -75 ppm (J ~12–15 Hz) due to coupling with adjacent protons.

- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~3450 cm⁻¹ (enolic OH) are diagnostic. and provide comparative data for analogous esters.

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Methodological Answer : The compound is prone to hydrolysis in humid environments due to the labile enol ester group. Storage at 2–8°C under inert atmosphere (N₂/Ar) is recommended ( ). In reactions, avoid aqueous bases or prolonged heating (>80°C), which may degrade the ester to 4,4,4-trifluoro-3-ketobutyric acid. highlights similar stability challenges for ethyl analogs.

Advanced Research Questions

Q. How can stereochemical control be achieved in the synthesis of enantiopure this compound?

- Methodological Answer : Asymmetric synthesis via enzymatic resolution or chiral auxiliaries is preferred. demonstrates enantiomeric separation using (R)-1-phenylethylammonium salts, yielding (S)- and (R)-enantiomers with [α]D values of ±15–21° (CHCl₃). For kinetic resolution, lipase-catalyzed transesterification (e.g., CAL-B) in organic solvents achieves >90% ee. X-ray crystallography ( ) confirms absolute configuration by comparing Flack parameters.

Q. What computational methods are suitable for predicting the reactivity and tautomeric equilibria of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts keto-enol tautomerization energy barriers. Solvent effects (e.g., PCM model for methanol) refine calculations. cites IR and NMR data to validate computed tautomer ratios. For reaction pathway analysis, transition-state modeling (e.g., ester hydrolysis) identifies rate-limiting steps.

Q. How can contradictory data on reaction yields or spectroscopic assignments be resolved?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Yield discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies ( vs. 7).

- Spectroscopic conflicts : Use high-field NMR (500 MHz+) and 2D experiments (COSY, HSQC) to resolve overlapping signals. and provide reference spectra for benchmarking.

- Crystallographic ambiguity : Re-refine X-ray data with SHELXL ( ) to verify bond lengths/angles.

Q. What are the applications of this compound in synthesizing fluorinated bioactive compounds?

- Methodological Answer : The compound serves as a chiral building block for trifluoromethylated pharmaceuticals. For example:

- Antidiabetic agents : Coupling with triazolopyrazine derivatives forms sitagliptin analogs ( ).

- Antimicrobials : Condensation with aryl boronic acids yields β-keto esters with enhanced lipophilicity ( ). Reaction optimization (e.g., Suzuki-Miyaura coupling) requires palladium catalysts and microwave-assisted heating for improved regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.